molecular formula C16H22N4O9 B026927 Clavamycin A CAS No. 103059-93-4

Clavamycin A

Cat. No.: B026927
CAS No.: 103059-93-4
M. Wt: 414.37 g/mol
InChI Key: SAFJOTXIKNUGOJ-LNWOBJSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavamycin A is a peptide.

Scientific Research Applications

Antimicrobial Activity

Clavamycin A exhibits potent antibacterial properties, making it a candidate for treating infections caused by resistant bacterial strains. Its mechanism involves inhibiting cell wall synthesis, similar to other β-lactam antibiotics.

  • Clinical Studies : Research indicates that this compound has shown effectiveness against various pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like penicillin .

Combination Therapy

The compound can be used in combination with other antibiotics to enhance efficacy and combat resistance mechanisms. For instance, studies have shown that combining this compound with β-lactamase inhibitors can restore the activity of β-lactam antibiotics against resistant strains .

Plant Protection

This compound has potential applications in agriculture as a biopesticide due to its antifungal properties.

  • Case Study : In field trials, this compound demonstrated effectiveness in controlling fungal infections in crops such as apples and tomatoes. The compound reduced the incidence of diseases like powdery mildew and blight when applied as a foliar spray .

Soil Health

Research indicates that this compound can promote beneficial microbial communities in the soil, enhancing plant growth and resilience against pathogens.

  • Experimental Data : Soil treated with this compound showed increased microbial diversity and activity, leading to improved nutrient uptake by plants .

Comparative Analysis with Other Antibiotics

AntibioticClassSpectrum of ActivityNotable Resistance Mechanisms
This compoundClavamGram-positive bacteriaβ-lactamase production
Penicillinβ-lactamGram-positive bacteriaβ-lactamase production
VancomycinGlycopeptideGram-positive bacteriaAltered target sites

Properties

CAS No.

103059-93-4

Molecular Formula

C16H22N4O9

Molecular Weight

414.37 g/mol

IUPAC Name

2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

InChI

InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1

InChI Key

SAFJOTXIKNUGOJ-LNWOBJSJSA-N

SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

Isomeric SMILES

C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O

Canonical SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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